4-(4-Amino-2-fluorophenoxy)-6-methoxyquinolin-7-ol is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The structure features a quinoline core substituted with a fluorophenoxy group and a methoxy group, which may contribute to its pharmacological properties.
The compound is synthesized through various chemical reactions involving quinoline derivatives and substituted phenols. Research articles and patents have documented methods for its synthesis and evaluated its biological activities, indicating its relevance in drug discovery and development.
This compound can be classified under:
The synthesis of 4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-ol typically involves several steps:
Technical details regarding the synthesis can be found in various research articles detailing similar compounds and methodologies .
The molecular formula of 4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-ol is C15H12FN3O3. The compound consists of:
The crystallographic data indicates that the compound has specific bond lengths and angles that define its three-dimensional structure. The presence of hydrogen bonding interactions in the crystal lattice contributes to its stability .
The compound may undergo various chemical reactions, including:
These reactions are crucial for modifying the compound's structure to optimize its biological activity .
The mechanism of action for 4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-ol is primarily linked to its role as a kinase inhibitor. Kinases are enzymes that play a vital role in cellular signaling pathways, and their dysregulation is often associated with cancer progression.
Data from biological evaluations indicate that this compound exhibits significant inhibitory activity against various kinases involved in tumor growth .
Relevant analytical data such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) confirm the presence of functional groups and structural integrity .
4-(4-Amino-2-fluorophenoxy)-6-methoxyquinolin-7-ol has potential applications in several areas:
Research continues to explore its full therapeutic potential, making it a subject of interest in ongoing drug discovery efforts .
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with a documented history spanning antimalarial, antibacterial, and anticancer applications. The significance of the quinoline core in oncology stems from its planar polycyclic structure, which enables DNA intercalation and precise interactions with enzyme active sites [1]. Topoisomerase I (TOP1) inhibitors like camptothecins historically demonstrated quinoline’s potential but faced limitations including metabolic instability of the lactone ring and drug resistance. This spurred development of non-camptothecin quinoline-based TOP1 poisons (e.g., indenoisoquinolines), which exhibited improved stability and novel genomic targeting [1]. Beyond TOP1 inhibition, quinoline derivatives modulate diverse oncogenic pathways:
Table 1: Clinically Exploited Quinoline Scaffolds in Oncology
| Target | Representative Agents | Key Structural Features | Primary Indications |
|---|---|---|---|
| TOP1 | Topotecan, Indotecan (LMP400) | Planar pentacyclic core, lactone ring | Ovarian cancer, SCLC |
| c-Met/HGFR | Foretinib, Cabozantinib | 4-Phenoxyquinoline, hinge-binding motifs | Renal cell carcinoma, NSCLC |
| VEGFR | Regorafenib, Fruquintinib | 4-Substituted quinoline, urea linkers | mCRC, GIST |
| Multi-kinase | Bosutinib, Crizotinib | Quinoline-3-carbonitrile derivatives | CML, ALK+ NSCLC |
4-Phenoxyquinoline derivatives constitute a structurally distinct subclass defined by a phenoxy linker at the C4 position, facilitating optimal orientation within kinase ATP-binding pockets. The core scaffold enables three-dimensional interactions with hydrophobic regions, hinge domains, and allosteric sites [6] [8]. Key substitutions determine target specificity:
Table 2: Structure-Activity Relationship of 4-Phenoxyquinoline Modifications
| Position | Bioisosteric Modifications | Target Kinases Affected | Biological Impact |
|---|---|---|---|
| C4-O-Linker | 4-(2-Fluoro-4-aminophenoxy) | HGFR, MST1R, TOP1 | ↑ Selectivity for Ron/HGFR dual inhibition |
| C6 | Methoxy vs. ethoxy | TOP1, VEGFR2 | ↓ TOP1 potency with larger alkoxy groups |
| C7 | Hydroxy vs. methoxy | HGFR, solubility | ↑ Solubility and H-bond donor capacity |
| C2 | Phenyl vs. pyridyl | c-Kit, FLT3 | ↑ c-Kit inhibition with nitrogen heterocycles |
Patents disclose derivatives like 4-(4-amino-2-fluorophenoxy)-6-methoxyquinolin-7-ol as optimized candidates where fluorine ortho to the ether linkage prevents oxidative metabolism, and the para-amino group enables salt formation or prodrug derivatization [3] [8]. X-ray crystallography confirms that 7-hydroxyquinolines form hydrogen bonds with Met1160 in c-Met, explaining their low-nanomolar inhibitory activity [2] [7].
This compound exemplifies strategic molecular design to simultaneously inhibit interconnected oncogenic kinases. Its structural attributes confer polypharmacology:
Table 3: Predicted Chemical Properties and Multitarget Profile
| Property | Value/Range | Significance |
|---|---|---|
| Molecular Weight | 340.3 g/mol | Optimal for oral bioavailability |
| Calculated logP | ~3.1 (ChemAxon) | Balanced lipophilicity for membrane permeation |
| Hydrogen Bond Donors | 2 (7-OH, 4′-NH₂) | Target engagement and crystal packing |
| Hydrogen Bond Acceptors | 5 | Solubility and protein binding |
| Target Affinity (Predicted) | ||
| • HGFR/c-Met | IC₅₀: 11–100 nM | Suppresses metastasis and EMT |
| • MST1R/Ron | IC₅₀: 45 nM | Overexpressed in 50% of CRC tumors |
| • TOP1 | Moderate stabilization | Synergizes with kinase inhibition |
Despite advances, critical challenges persist in deploying quinoline-based kinase inhibitors:
Table 4: Key Research Gaps and Proposed Solutions
| Research Gap | Impact on Therapy | Emerging Solutions |
|---|---|---|
| On-target kinase mutations | Acquired resistance in 6–12 months | Proteolysis-targeting chimeras (PROTACs) |
| Poor CNS penetration | Ineffective against brain metastases | Structural modifications (e.g., fluorine addition) |
| Kinase signaling plasticity | Bypass signaling activation | Polypharmacology-driven design |
| Limited understanding of tumor microenvironment interactions | Immune evasion | Combination with checkpoint inhibitors |
Future research should prioritize PROTAC degradation of resistant kinase mutants, covalent warhead incorporation (e.g., acrylamides targeting cysteine residues), and nanoparticle formulations to enhance CNS delivery [4] [9].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: